3-Ketoheptanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ketoheptanedioic acid can be achieved through several methods. One common approach involves the oxidation of heptanedioic acid derivatives. For instance, the oxidation of 3-hydroxyheptanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. The reaction typically requires acidic or basic conditions to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can significantly impact the yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ketoheptanedioic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 3-hydroxyheptanedioic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
Oxidation: More oxidized derivatives of this compound.
Reduction: 3-Hydroxyheptanedioic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ketoheptanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ketoheptanedioic acid involves its interaction with various molecular targets and pathways. The keto group at the third carbon position can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. Additionally, its structure allows it to interact with enzymes and other biological molecules, potentially influencing metabolic pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Heptanedioic acid: The parent compound, lacking the keto group at the third carbon position.
3-Hydroxyheptanedioic acid: A reduced form of 3-Ketoheptanedioic acid with a hydroxyl group instead of a keto group.
Pimelic acid: Another derivative of heptanedioic acid with different functional groups.
Uniqueness
This compound is unique due to the presence of the keto group at the third carbon position, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other heptanedioic acid derivatives and makes it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
1608-78-2 |
---|---|
Molecular Formula |
C7H10O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
3-oxoheptanedioic acid |
InChI |
InChI=1S/C7H10O5/c8-5(4-7(11)12)2-1-3-6(9)10/h1-4H2,(H,9,10)(H,11,12) |
InChI Key |
IYNRULSFFKEOLT-UHFFFAOYSA-N |
SMILES |
C(CC(=O)CC(=O)O)CC(=O)O |
Canonical SMILES |
C(CC(=O)CC(=O)O)CC(=O)O |
Key on ui other cas no. |
1608-78-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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